2,4-Dimethylthiophene-3-carboxylic Acid

Description

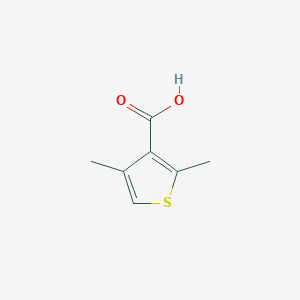

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYCOTXIOMJBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503308-96-1 | |

| Record name | 2,4-dimethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dimethylthiophene 3 Carboxylic Acid and Its Precursors

Historical and Seminal Synthesis Routes to Thiophene (B33073) Carboxylic Acids

The foundational methods for constructing the thiophene ring have been instrumental in the development of synthetic routes to thiophene carboxylic acids. These classical name reactions, while sometimes limited in scope and substrate tolerance, established the fundamental principles of thiophene synthesis.

The Paal-Knorr Thiophene Synthesis , first reported in 1884, is a cornerstone reaction for forming substituted thiophenes. rsc.org It involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. rsc.orgacs.org The reaction proceeds through the conversion of the dicarbonyl to a thioketone intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring. rsc.org While versatile, the reaction can sometimes lead to furan (B31954) byproducts due to the dehydrating nature of the reagents. nih.gov

The Gewald Reaction , discovered by Karl Gewald in 1966, provides a powerful multicomponent approach to 2-aminothiophenes. nih.goveurekaselect.comresearchgate.net This reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. eurekaselect.comresearchgate.net The mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. researchgate.net The resulting 2-aminothiophenes are versatile intermediates that can be further functionalized, for instance, through diazotization and subsequent reactions to introduce a carboxylic acid group, or through hydrolysis of a nitrile group at the 3-position.

The Hinsberg Synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids. mdpi.commdpi.com This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions. mdpi.com The initial product is often an ester-acid which is then hydrolyzed to the diacid. mdpi.com Decarboxylation can then be employed to furnish thiophenes with substituents at the 3- and 4-positions. wikipedia.org

The Fiesselmann Thiophene Synthesis is another key method that allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.orgresearchgate.net This reaction proceeds via a sequence of base-catalyzed conjugate additions and a Dieckmann condensation. researchgate.net

These seminal routes provide the fundamental frameworks for accessing the thiophene core, which can then be tailored to produce specific derivatives like 2,4-Dimethylthiophene-3-carboxylic Acid.

Modern Convergent and Divergent Synthetic Strategies for this compound

Modern synthetic chemistry has built upon these classical foundations to develop more efficient, selective, and adaptable routes to this compound. These strategies often employ convergent or divergent approaches to maximize efficiency and molecular diversity.

A plausible convergent approach to this compound could involve a modified Gewald reaction. For instance, the condensation of 3-pentanone (B124093) with ethyl cyanoacetate (B8463686) and sulfur would yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Subsequent deamination and hydrolysis would provide the target acid. A divergent strategy could start from a pre-formed 2,4-dimethylthiophene (B109970) core, which is then functionalized at the 3-position.

A patented method describes the synthesis of a key precursor, 2,4-dimethyltetrahydrothiophene-3-one. google.comgoogle.com This involves the reaction of methacrylic acid with 2-mercaptopropionic acid in the presence of a Lewis acid catalyst. google.com This saturated ketone can then be aromatized and further functionalized to the target carboxylic acid.

| Starting Materials | Key Intermediates | Target Molecule | Reaction Type | Ref |

| Methacrylic acid, 2-mercaptopropionic acid | 2,4-dimethyltetrahydrothiophene-3-one | This compound | One-pot cyclization | google.com |

| 3-Pentanone, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | This compound | Gewald reaction | eurekaselect.comresearchgate.net |

| 2,4-Dimethylthiophene | 3-Bromo-2,4-dimethylthiophene (B1278559) | This compound | Halogenation, Carboxylation | eurekaselect.com |

Chemo- and Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the thiophene ring is a significant challenge. Modern methodologies utilize directing groups and specific metalating agents to achieve high chemo- and regioselectivity.

The direct lithiation of thiophenes followed by carboxylation is a powerful method for introducing a carboxylic acid group. rsc.org For 2,4-dimethylthiophene, direct lithiation with a strong base like n-butyllithium would likely occur at the more accessible 5-position due to the directing effect of the sulfur atom and the steric hindrance of the methyl groups. To achieve carboxylation at the 3-position, a more sophisticated strategy is required. One approach involves the use of a directing group, such as an oxazoline, at the 2-position, which can direct metalation to the adjacent 3-position. rsc.org Subsequent carboxylation and removal of the directing group would yield the desired product.

Another regioselective approach involves the halogenation of 2,4-dimethylthiophene. Bromination, for example, could be directed to the 3-position under specific conditions. The resulting 3-bromo-2,4-dimethylthiophene can then be converted to the carboxylic acid via a Grignard reaction with magnesium followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation. eurekaselect.com

| Substrate | Reagent(s) | Product | Selectivity | Ref |

| 2-(2-Thienyl)oxazoline | n-BuLi, then CO₂ | 2-(3-Carboxy-2-thienyl)oxazoline | 3-position | rsc.org |

| 2,4-Dibromo-3-methylthiophene | 1. Mg or n-BuLi 2. CO₂ | 4-Bromo-3-methylthiophene-2-carboxylic acid | 2-position | eurekaselect.com |

| Thiophene | Cs₂CO₃/Cs-pivalate, CO₂ | Thiophene-2-carboxylate | C-H activation | mdpi.com |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reactions and improving yields in thiophene synthesis. acs.orgresearchgate.netfrontiersin.org Solvent-free microwave-assisted Suzuki coupling of thienyl boronic acids and bromides has been shown to be a rapid and efficient method for creating C-C bonds. acs.orgresearchgate.net This approach could be adapted for the synthesis of precursors to this compound.

The use of environmentally benign solvents is another key aspect of green chemistry. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional volatile organic solvents in thiophene synthesis. rsc.orgmdpi.comunito.it For instance, Pd-catalyzed direct C-H arylation of thiophenes has been successfully performed in water. unito.it

The development of catalytic methods that avoid stoichiometric reagents is also crucial. For example, the direct carboxylation of thiophenes with CO₂ using a cesium carbonate/carboxylate salt system represents a greener alternative to methods requiring organometallic intermediates. mdpi.com

| Green Chemistry Principle | Application in Thiophene Synthesis | Example | Ref |

| Alternative Energy Source | Microwave irradiation | Rapid synthesis of thiophene oligomers | acs.orgresearchgate.net |

| Greener Solvents | Water, Ionic Liquids, Deep Eutectic Solvents | Pd-catalyzed C-H arylation in water | unito.it |

| Atom Economy | Catalytic C-H activation | Direct carboxylation of thiophene with CO₂ | mdpi.com |

Exploration of Novel Precursor Chemistry for the Thiophene Ring System

Research into novel precursors for the thiophene ring continues to expand the synthetic toolbox. One innovative approach involves the use of ynone trifluoroborate salts in a modified Fiesselmann synthesis. core.ac.uk This method allows for the regiocontrolled assembly of trisubstituted thiophenes bearing boronate and carboxylate ester groups under mild conditions. core.ac.uk This strategy offers a direct route to functionalized thiophenes that can be further elaborated.

Another area of exploration is the synthesis of thiophenes from acyclic precursors through cyclization reactions. For example, a patent describes the synthesis of 2,4-dimethyltetrahydrothiophene-3-one from methacrylic acid and 3-mercaptoisobutyric acid, which is in turn generated from methacrylic acid and thiourea (B124793). google.com This multi-step, one-pot synthesis provides an economical route to a key saturated precursor of 2,4-dimethylthiophene derivatives. google.com

The development of such novel precursor chemistry is vital for accessing complex thiophene structures with high efficiency and selectivity, paving the way for new discoveries in medicinal chemistry and materials science.

Comprehensive Analysis of Chemical Reactivity and Derivatization of 2,4 Dimethylthiophene 3 Carboxylic Acid

Mechanistic Investigations of the Carboxylic Acid Functionality

The reactivity of 2,4-Dimethylthiophene-3-carboxylic acid is dominated by the interplay between the aromatic thiophene (B33073) ring and the carboxylic acid group. Understanding the mechanisms governing its reactions is crucial for predicting its behavior and designing synthetic strategies.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. libretexts.orgyoutube.com This process generally occurs via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. masterorganicchemistry.com

For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is typically facilitated by acid catalysis, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile. youtube.com Alternatively, the -OH group can be converted into a better leaving group, such as an acyl chloride, which is highly reactive towards nucleophiles. youtube.comlibretexts.org

The kinetics of these reactions are influenced by several factors, including the strength of the nucleophile, the stability of the leaving group, and steric hindrance around the carbonyl group. In the context of thiophene carboxylic acids, quantum mechanical calculations have been used to study the molecular geometry and electronic structure to understand reactivity differences. researchgate.net Studies comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have noted slight but statistically significant differences in reaction yields for nucleophilic substitution, suggesting that the position of the carboxylic acid group on the thiophene ring subtly influences the reactivity of the carbonyl carbon. researchgate.net The electron-donating methyl groups at the C2 and C4 positions of this compound may also modulate the electrophilicity of the carbonyl carbon.

Table 1: Factors Influencing Nucleophilic Acyl Substitution Kinetics

| Factor | Description | Impact on this compound |

|---|---|---|

| Electrophilicity of Carbonyl Carbon | The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack. Acid catalysis increases this electrophilicity. | The electron-donating methyl groups may slightly reduce the inherent electrophilicity compared to an unsubstituted thiophene-3-carboxylic acid. |

| Leaving Group Ability | The stability of the departing group. Hydroxide (OH⁻) is a poor leaving group, while chloride (Cl⁻) is an excellent one. | Direct substitution requires converting the -OH group into a better leaving group (e.g., via thionyl chloride) or using strong acid catalysis. libretexts.org |

| Nucleophile Strength | Stronger nucleophiles react faster. | The choice of nucleophile (e.g., alcohol for esterification, amine for amidation) dictates reaction conditions. |

| Steric Hindrance | Bulky groups near the reaction center can slow down the reaction rate. | The methyl group at the C4 position is adjacent to the carboxylic acid, potentially introducing moderate steric hindrance. |

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution more readily than benzene (B151609). chemenu.com Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) more effectively at these positions. pearson.comresearchgate.net

In this compound, the directing effects of the three substituents must be considered:

Methyl groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

Carboxylic acid group (-COOH): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.

The only available position for substitution on the ring is C5. The methyl group at C4 directs to the adjacent C5 position (ortho), and the methyl group at C2 directs to the C5 position (para). The carboxylic acid at C3 also directs to the C5 position (meta). Therefore, all three substituents direct an incoming electrophile to the C5 position, which is also an α-position of the thiophene ring. Despite the deactivating nature of the carboxyl group, the cumulative activating effect of the two methyl groups suggests that the molecule would still be reactive towards electrophiles at the C5 position.

Synthesis and Transformations of Key Derivatives of this compound

The functional handles on this compound—the carboxylic acid group and the methyl substituents—allow for a variety of chemical transformations to produce key derivatives.

Ester and amide derivatives of carboxylic acids are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net Several strategies can be employed for the esterification and amidation of this compound.

Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and water is typically removed to drive it to completion.

Conversion to Acyl Chloride: A highly effective two-step method involves first converting the carboxylic acid to the more reactive 2,4-dimethylthiophene-3-carbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride then reacts rapidly and irreversibly with an alcohol or an amine to yield the corresponding ester or amide with high purity.

Coupling Reagents: A wide array of coupling reagents facilitate amide and ester bond formation under mild conditions by activating the carboxylic acid in situ. Examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Modern Chemoselective Methods: Recent advances have introduced highly chemoselective reagents. Imidazole (B134444) carbamates and ureas, for instance, serve as effective reagents for converting various carboxylic acids to their ester or amide analogues in high yields, often requiring only a simple aqueous workup. organic-chemistry.org Other catalytic systems, including those based on boron or manganese, have been developed for direct amidation reactions that are tolerant of various functional groups. mdpi.com

Table 2: Selected Esterification and Amidation Methods

| Method | Reagents | Target Derivative | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Ester | Equilibrium-driven; requires heat and removal of water. |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂2. R'-OH or R'₂NH | Ester or Amide | High-yielding and versatile; proceeds via a highly reactive intermediate. libretexts.org |

| Imidazole-Based Reagents | Methyl imidazole carbamate (B1207046) (MImC) or Weinreb imidazole urea (B33335) (WImC) | Ester or Weinreb Amide | Chemoselective and offers a safer alternative to reagents like diazomethane. organic-chemistry.org |

The two methyl groups on the thiophene ring are potential sites for further functionalization. Radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic-like positions of the methyl groups. This would yield bromomethyl derivatives, which are versatile intermediates for subsequent nucleophilic substitution reactions.

Furthermore, as discussed in section 3.1.2, electrophilic halogenation (e.g., using Br₂ in acetic acid or NBS) would be strongly directed to the C5 position, leading to the formation of 5-halo-2,4-dimethylthiophene-3-carboxylic acid. jcu.edu.au Such halo-substituted thiophenes are valuable precursors for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of a wide variety of aryl, vinyl, or alkyl groups at this position. jcu.edu.au

Radical chemistry offers unique pathways for transforming carboxylic acids. rsc.org Recent developments in photoredox catalysis have enabled the direct conversion of carboxylic acids into other functional groups via radical intermediates. rsc.org One notable transformation is radical decarboxylation. nih.gov For instance, using acridine-based photocatalysts in combination with specific thionocarbonate reagents, it is possible to achieve a direct photocatalytic thiolation of carboxylic acids. nih.gov This process involves the generation of an alkyl radical via decarboxylation, which is then trapped to form a thiol (-SH) group. Applying this to this compound would result in the formation of 2,4-dimethyl-3-thiolthiophene, transforming the carboxylic acid functionality directly into its sulfur analogue.

Comparative Reactivity Studies of this compound with Analogues

The reactivity of this compound is influenced by the electronic and steric effects of the two methyl groups on the thiophene ring. These substituents alter the electron density distribution within the aromatic system and can sterically hinder the approach of reagents to the carboxylic acid functional group. To understand these effects, a comparative analysis with its structural analogues is crucial. Analogues for comparison include the parent thiophene-3-carboxylic acid, and various methylated and substituted thiophene carboxylic acids.

Electronic and Steric Effects on Reactivity

The two methyl groups in this compound are electron-donating. This property increases the electron density on the thiophene ring, which can, in turn, affect the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon. Generally, electron-donating groups decrease the acidity of a carboxylic acid.

In contrast, thiophene-2-carboxylic acid has been noted to be somewhat more reactive in certain nucleophilic substitution reactions compared to thiophene-3-carboxylic acid. nih.gov This difference in reactivity has been attributed to the potential for an internal hydrogen bond to form between the carboxylic acid proton and the thiophene sulfur atom in a specific conformer of the 2-carboxylic acid. nih.gov This interaction polarizes the acid function, making it more susceptible to nucleophilic attack. nih.gov Such an intramolecular hydrogen bond is not possible in thiophene-3-carboxylic acid and its derivatives like this compound.

The presence of methyl groups at the 2- and 4-positions also introduces significant steric hindrance around the carboxylic acid at the 3-position. This steric bulk can impede the approach of nucleophiles or the formation of bulky transition states, thereby slowing down reaction rates for processes like esterification or amidation compared to less substituted analogues like thiophene-3-carboxylic acid.

Comparative Reactivity in Esterification and Amidation Reactions

The formation of esters and amides from carboxylic acids are fundamental transformations. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > esters/carboxylic acids > amides > carboxylates. libretexts.orglibretexts.org The conversion of a carboxylic acid to an ester or amide typically requires activation of the carboxylic acid. luxembourg-bio.com

Studies on the direct amidation of carboxylic acids have shown that the reaction can be facilitated by reagents like thionyl chloride in dimethylacetamide. researchgate.net However, the steric hindrance from the two methyl groups in this compound would likely necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the unsubstituted thiophene-3-carboxylic acid.

For instance, a comparative study on the condensation reaction of two structurally similar thiophene carboxylic acids with nucleophilic amines revealed a statistically significant difference in yields (65% vs. 79%), which was reproducible over multiple experiments. researchgate.net This highlights how subtle structural changes can impact reactivity. researchgate.net While this specific study did not include this compound, it underscores the principle that substitution patterns are critical.

Data on Reactivity of Thiophene Carboxylic Acid Analogues

While specific kinetic data for the comparative reactivity of this compound is not extensively documented in readily available literature, general principles of organic chemistry and findings from related studies allow for qualitative comparisons. The following table summarizes the expected relative reactivity based on electronic and steric effects.

| Compound | Key Structural Features | Expected Relative Reactivity in Esterification/Amidation | Rationale |

| This compound | Two electron-donating methyl groups; Steric hindrance from both methyl groups. | Lower | Electron-donating groups decrease electrophilicity of the carbonyl carbon. Significant steric hindrance impedes nucleophilic attack. |

| Thiophene-3-carboxylic Acid | Unsubstituted thiophene ring. | Higher | Less steric hindrance compared to the dimethylated analogue. No electron-donating groups to reduce carbonyl electrophilicity. |

| Thiophene-2-carboxylic Acid | Carboxyl group at the 2-position. | Potentially Higher than 3-carboxylic acid | Potential for intramolecular hydrogen bonding with the ring sulfur, activating the carbonyl group. nih.gov |

| 3-Methylthiophene-2-carboxylic Acid | One electron-donating methyl group; Carboxyl group at the 2-position. | Intermediate | Electron-donating effect of the methyl group is present, but the activating effect of the 2-position carboxyl group may still lead to higher reactivity than 3-substituted analogues. researchgate.net |

It is important to note that the actual reactivity can also be highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. For example, palladium-catalyzed carbonylation reactions have been used to synthesize various thiophene-3-carboxylic esters. acs.org The efficiency of such reactions would also be influenced by the substitution pattern on the thiophene ring.

Theoretical and Computational Chemistry of 2,4 Dimethylthiophene 3 Carboxylic Acid

Quantum Chemical Investigations of Electronic Structure and Aromaticity

Quantum chemical methods are instrumental in elucidating the electronic landscape of 2,4-dimethylthiophene-3-carboxylic acid. Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic properties of thiophene (B33073) derivatives. mdpi.com These studies typically focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and stability. mdpi.com

| Computational Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Increased susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Increased susceptibility to nucleophilic attack at the carbonyl carbon. researchgate.net |

| HOMO-LUMO Gap | Moderate | A smaller gap generally indicates higher reactivity. mdpi.com |

| Aromaticity (NICS) | Negative Value in Ring Center | Indicates the retention of aromatic character despite substitution. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic oxygen atoms; Positive potential near the acidic proton and carbonyl carbon. researchgate.net | Guides interactions with other molecules and predicts sites for electrophilic and nucleophilic attack. |

Molecular Modeling and Conformational Landscape Analysis of this compound and Its Derivatives

The three-dimensional structure and conformational flexibility of this compound are crucial for its chemical behavior and interactions. Molecular modeling techniques are used to explore the potential energy surface and identify stable conformers. The primary conformational freedom in this molecule arises from the rotation of the carboxylic acid group relative to the thiophene ring.

| Conformer | Dihedral Angle (C4-C3-C=O) | Relative Energy (kcal/mol) | Key Feature |

| Planar Syn | ~0° | Global Minimum (Predicted) | Potential for intramolecular interaction between the carbonyl oxygen and a methyl proton. |

| Planar Anti | ~180° | Low Energy | Carboxylic acid group is oriented away from the C4-methyl group. |

| Perpendicular | ~90° | Higher Energy | Disruption of conjugation between the carboxylic acid group and the thiophene ring. |

Reaction Pathway Simulations and Energy Profiling for Synthetic Transformations

Computational chemistry allows for the simulation of reaction pathways, providing a detailed understanding of the mechanisms and energetics of chemical transformations involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated, offering insights into reaction kinetics.

For instance, in a condensation reaction with an amine, theoretical calculations can model the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. researchgate.net The simulation would trace the formation of a tetrahedral intermediate, subsequent proton transfer steps, and the final elimination of a water molecule to form an amide. The energy profile for this pathway would reveal the rate-determining step and provide a quantitative measure of the reaction barrier. Such studies are invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes. Quantum chemical studies on the synthesis of other thiophene derivatives have successfully elucidated reaction mechanisms by calculating the Gibbs energies of intermediates and transition states. nih.gov

| Reaction Step | Description | Calculated Activation Energy (Illustrative) |

| Nucleophilic Attack | Amine attacks the carbonyl carbon. | 15-20 kcal/mol |

| Proton Transfer | Proton transfer from the amine to the carbonyl oxygen. | 5-10 kcal/mol |

| Water Elimination | Elimination of a water molecule to form the amide. | 10-15 kcal/mol |

Elucidation of Structure-Reactivity Relationships and Predictive Chemical Behavior

By integrating the findings from electronic structure calculations, conformational analysis, and reaction simulations, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed. The electronic effects of the methyl and carboxylic acid substituents, combined with the steric environment, dictate the molecule's reactivity.

The calculated electronic properties can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the thiophene ring. The positions with the highest electron density (most negative electrostatic potential) will be the most susceptible to attack by electrophiles. Conversely, the reactivity towards nucleophiles is often correlated with the energy of the LUMO. researchgate.net A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity in reactions such as esterification or amidation at the carboxylic acid group. researchgate.net Theoretical descriptors, such as the global electrophilicity index, can be calculated to quantitatively predict the reactivity of this compound in comparison to other thiophene derivatives. nih.gov

| Reactivity Descriptor | Predicted Trend | Implication for Chemical Behavior |

| Fukui Functions | Higher values at specific ring carbons | Predicts the most likely sites for electrophilic and nucleophilic attack. |

| Global Electrophilicity Index (ω) | Moderate | Provides a quantitative measure of the molecule's electrophilic character. nih.gov |

| Calculated pKa | Acidic | The carboxylic acid group is predicted to be the primary site for deprotonation. |

| Bond Dissociation Energies | Relevant for specific bonds | Can predict the likelihood of radical reactions or thermal decomposition pathways. |

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylthiophene 3 Carboxylic Acid and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,4-dimethylthiophene-3-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group in thiophene-3-carboxylic acids is characteristically found at a significant downfield shift, typically in the 10–12 ppm region. libretexts.org This pronounced deshielding is a result of the combined effects of the electronegative oxygen atoms and the anisotropic effect of the carbonyl double bond. libretexts.org The protons attached to the thiophene (B33073) ring and the methyl groups exhibit chemical shifts that are informative of their positions and electronic environment. For instance, in substituted thiophene-3-carboxylic acids, the aromatic protons typically appear as distinct signals, with their coupling constants providing information about their relative positions on the ring. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring and the methyl substituents also show characteristic chemical shifts that aid in the complete structural elucidation. rsc.orgd-nb.info By analyzing the chemical shifts, coupling patterns, and integration values from both ¹H and ¹³C NMR spectra, a detailed and unambiguous assignment of the molecular structure can be achieved. Furthermore, advanced 2D NMR techniques can be employed to establish through-bond and through-space correlations, which are particularly useful for complex conjugates of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 | ~160-180 |

| C2-CH₃ | ~2.0-2.5 | ~14-16 |

| C4-CH₃ | ~2.0-2.5 | ~14-16 |

| C5-H | ~7.0-7.5 | ~125-130 |

| Thiophene Ring Carbons | - | ~120-145 |

Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers a powerful means to probe the bonding and functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

FTIR Spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying the characteristic functional groups of this compound. A key feature in the FTIR spectrum is the very broad and strong O-H stretching absorption of the carboxylic acid dimer, which typically spans from 2500 to 3300 cm⁻¹. msu.edu The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp band, generally observed between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids due to conjugation. researchgate.net The C-O stretching vibration is also observable, usually in the 1210-1320 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations of the methyl groups and the thiophene ring appear in the 2850-3100 cm⁻¹ range. iosrjournals.orgieeesem.com

Raman Spectroscopy , which relies on inelastic scattering of light, provides complementary information, especially for non-polar bonds and symmetric vibrations. The C=C stretching vibrations within the thiophene ring are typically strong in the Raman spectrum, appearing in the 1300-1550 cm⁻¹ region. mdpi.comresearchgate.net The C-S stretching modes of the thiophene ring can also be identified. acs.org Raman spectroscopy is particularly useful for studying the delocalized π-system of the thiophene ring and how it is influenced by the substituents. mdpi.comacs.org

Together, FTIR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, allowing for the confirmation of its functional groups and providing insights into its bonding characteristics. nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | FTIR | 2500-3300 | Strong, Broad |

| C-H Stretch (Aromatic & Aliphatic) | FTIR, Raman | 2850-3110 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | FTIR | 1680-1710 | Strong |

| C=C Stretch (Thiophene Ring) | Raman | 1300-1550 | Strong |

| C-O Stretch (Carboxylic Acid) | FTIR | 1210-1320 | Medium |

| C-H Bend | FTIR, Raman | 1000-1300 (in-plane), 750-1000 (out-of-plane) | Medium to Weak |

| C-S Stretch | Raman | 600-800 | Medium to Weak |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable manner, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio.

For carboxylic acids, a common fragmentation pathway involves the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The molecular ion peak (M⁺), corresponding to the intact molecule, may be observed, though it can sometimes be weak for carboxylic acids. youtube.com In the case of this compound, other characteristic fragmentations would involve the thiophene ring. The presence of methyl groups can lead to the loss of a methyl radical (-CH₃, M-15). The fragmentation of the thiophene ring itself can also produce diagnostic ions. tandfonline.comrsc.org

Mass spectrometry is also crucial for confirming the successful derivatization of this compound. When the carboxylic acid is converted into an ester or an amide, for example, the mass spectrum of the resulting product will show a molecular ion peak corresponding to the new molecular weight. The fragmentation pattern will also change, reflecting the new functional group and providing evidence for the chemical transformation. For instance, the loss of the alkoxy group from an ester derivative would be a key fragmentation pathway observed in the mass spectrum. d-nb.info

Table 3: Predicted Significant Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound (MW: 156.20)

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 156 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₃]⁺ | Loss of a methyl group |

| 139 | [M - OH]⁺ | Loss of the hydroxyl radical |

| 111 | [M - COOH]⁺ | Loss of the carboxyl group |

Note: The relative intensities of these peaks can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Table 4: Representative Crystallographic Data for a Substituted Thiophene Carboxylic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9487 (2) |

| b (Å) | 9.8939 (3) |

| c (Å) | 13.4348 (4) |

| β (°) | 106.143 (2) |

| Volume (ų) | 1014.90 (5) |

| Z | 4 |

Data is for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a representative example. nih.gov

2,4 Dimethylthiophene 3 Carboxylic Acid As a Versatile Synthetic Building Block and Intermediate

Applications in the Construction of Diverse Heterocyclic Systems

Thiophene-3-carboxylic acids, particularly their 2-amino derivatives, are well-established precursors for the synthesis of a wide array of fused heterocyclic systems, most notably thienopyrimidines. These fused systems are of significant interest due to their broad spectrum of pharmacological activities. The general synthetic strategy involves the cyclocondensation of a 2-aminothiophene-3-carboxylate with various electrophilic reagents.

Research has demonstrated that ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a close structural isomer of an amino-substituted version of the title compound, can be reacted with methyl isothiocyanate to form a thiourea (B124793) derivative. This intermediate is then cyclized using sodium ethoxide to produce the corresponding thieno[2,3-d]pyrimidinone. ekb.eg This reaction highlights the utility of the dimethylthiophene carboxylate framework in building complex heterocyclic structures. The process is adaptable, and by varying the condensation partner, a diverse range of fused pyrimidines can be accessed. For example, reactions with isocyanates, formamide, or orthoesters lead to different substitution patterns on the newly formed pyrimidine (B1678525) ring. ekb.egresearchgate.netresearchgate.net

The three-component condensation of 2-aminothiophenes, aldehydes, and Meldrum's acid represents another powerful method for constructing fused systems, such as 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones. researchgate.net Although these reactions often start with the decarboxylation of unstable 2-amino-3-thiophenecarboxylic acids, they underscore the role of the carboxylate as a key functional handle, either for direct participation in cyclization or as a precursor to the reactive scaffold. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for both the initial formation of 2-aminothiophene-3-carboxylic acid derivatives and their subsequent transformation into thieno[2,3-d]pyrimidin-4-ones. researchgate.net

| Starting Material Class | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylate | Isothiocyanates (e.g., Phenyl isothiocyanate) | Thieno[2,3-d]pyrimidinones | ekb.eg |

| 2-Aminothiophene-3-carboxylate | Isocyanates (e.g., N-ethylisocyanate) | Thieno[2,3-d]pyrimidinediones | ekb.eg |

| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[3,4-d]pyrimidin-4(3H)-one | researchgate.net |

| 2-Aminothiophene-3-cyano | Triethyl orthoformate, then Ethylenediamine | Imino-thienopyrimidines | nih.gov |

| 2-Aminothiophene | Aromatic Aldehydes, Meldrum's acid | Thieno[2,3-b]pyridin-6-ones | researchgate.net |

Role in the Synthesis of Advanced Organic Materials

Thiophene-based carboxylic acids are increasingly recognized as valuable building blocks for advanced organic and hybrid materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials are constructed from metal ions or clusters linked together by organic ligands, and their properties are highly dependent on the geometry and functionality of these organic linkers. Thiophene (B33073) dicarboxylic acids, such as thieno[3,2-b]thiophene-2,5-dicarboxylic acid, are used to create rigid, porous frameworks with applications in gas storage and optoelectronics. The resulting conjugated polymers can exhibit tunable bandgaps suitable for organic photovoltaics.

The inclusion of methyl groups on the thiophene ring, as in 2,4-Dimethylthiophene-3-carboxylic acid, can influence the resulting material's properties by modifying the electronic nature of the ligand and introducing steric factors that can control the framework's topology. Research on the related 3,4-dimethyl[2,3-b]thiophene-2,5-dicarboxylic acid has shown its successful use in constructing Zn(II)-based MOFs. acs.org These materials, featuring binuclear zinc units and a three-dimensional stacked structure, demonstrate notable catalytic performance in the cycloaddition reactions for CO2 conversion. acs.org Similarly, Co(II) metal-organic frameworks built from a substituted thiophene carboxylic acid ligand have been shown to possess semiconductive properties. daneshyari.com These examples demonstrate the principle that dimethyl-substituted thiophene carboxylic acids are effective components in the rational design of functional materials.

Precursor for Ligand Design in Coordination Chemistry

In the field of coordination chemistry, aromatic carboxylic acids are fundamental precursors for designing ligands that assemble with metal ions to form coordination polymers and MOFs. daneshyari.com The carboxylic acid group provides a reliable coordination site, while the aromatic ring acts as a rigid spacer. Thiophene-based carboxylic acids are particularly interesting ligands. The sulfur heteroatom can offer an additional site for host-guest interactions within the resulting framework, and the π-system of the ring contributes to the electronic properties of the material. mdpi.com

Thiophene-dicarboxylates have been used to construct a variety of coordination polymers with diverse architectures, ranging from 1D chains to 2D sheets and 3D frameworks, depending on the metal ion and reaction conditions. rsc.org For example, thieno[3,2-b]thiophene-2,5-dicarboxylate has been employed to synthesize a series of rare-earth MOFs (Y, La, Tb, Lu) with three-dimensional porous networks and interesting luminescent properties. mdpi.com The polarizable sulfur atoms in the ligand are noted to enhance host-guest interactions, which can improve gas adsorption capacity and selectivity. mdpi.com Other thiophene-functionalized dicarboxylates have been used to build MOFs that act as highly selective and sensitive luminescent sensors for environmental contaminants like heavy metal ions (Hg(II), Cu(II)) and pesticides. acs.org

The structure of this compound, with its single carboxylate group, makes it suitable as a monodentate or bridging ligand, potentially forming discrete metal complexes or lower-dimensional coordination polymers. The methyl groups would influence the solubility of the ligand and the resulting complexes, as well as the packing in the solid state.

| Thiophene Ligand Used | Metal Ion(s) | Resulting Structure/Material | Key Property/Application | Reference |

|---|---|---|---|---|

| Substituted Thiophene Carboxylic Acid | Co(II) | 1D, 2D MOFs | Semiconductive properties | daneshyari.com |

| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | Zn(II), Cu(II) | MOFs | Gas storage (CO₂ adsorption) | |

| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | Y(III), La(III), Tb(III), Lu(III) | 3D porous MOFs (pcu topology) | Luminescence | mdpi.com |

| 3,4-dimethyl[2,3-b]thiophene-2,5-dicarboxylic acid | Zn(II) | 3D stacked MOFs | Catalysis (CO₂ conversion) | acs.org |

| Benzo-bis(thiophene-2′-carboxylic acid) | Zn(II), Cd(II) | MOFs | Luminescence sensing, pesticide removal | acs.org |

| Thiophene-2,5-dicarboxylic acid | Zn(II), Co(II), Mn(II) | 1D, 2D, 3D Coordination Polymers | Structural diversity | rsc.org |

Strategic Integration into Complex Molecule Assembly

Beyond materials science, substituted thiophene carboxylic acids are strategically important building blocks in the multi-step synthesis of complex, high-value organic molecules such as pharmaceuticals and agrochemicals. The thiophene ring serves as a stable, bio-isosteric replacement for a benzene (B151609) ring, while the carboxylic acid provides a versatile handle for elaboration into amides, esters, or other functional groups.

In the pharmaceutical sector, thiophene derivatives are prevalent. For instance, Methyl 3-Amino-4-methylthiophene-2-carboxylate, an isomer of the amino-substituted title compound, is a key intermediate in the manufacture of Articaine, a dental local anesthetic notable for containing a thiophene ring. ganeshremedies.com Furthermore, thioureides derived from 2-thiophene carboxylic acid are under investigation as a new class of antimicrobial agents to combat drug-resistant microorganisms. mdpi.com These examples underscore how the thiophene carboxylic acid motif is a foundational component that is strategically integrated into the framework of larger, biologically active molecules.

Future Research Perspectives and Emerging Directions for 2,4 Dimethylthiophene 3 Carboxylic Acid

Innovations in Sustainable and Efficient Synthetic Methodologies

The future synthesis of 2,4-dimethylthiophene-3-carboxylic acid and its analogs will be heavily influenced by the principles of green and sustainable chemistry. Research is moving away from traditional methods that often involve harsh conditions or multi-step processes with poor atom economy.

One of the most established and versatile methods for creating polysubstituted aminothiophenes is the Gewald reaction . This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester using elemental sulfur and a base. wikipedia.orgscispace.com Its operational simplicity and the availability of starting materials make it a cornerstone for thiophene (B33073) synthesis. arkat-usa.org Future innovations will likely focus on modifying the Gewald reaction to be even more sustainable. This includes the development of solid-supported syntheses to simplify catalyst and product separation and the use of microwave irradiation to drastically reduce reaction times and energy consumption. wikipedia.orgarkat-usa.orgresearchgate.net

Another significant area of innovation lies in palladium-catalyzed reactions . Direct C-H bond functionalization and carbonylation are at the forefront of efficient synthesis. rsc.org Recent studies have demonstrated the direct carbonylation of thiophenes into their corresponding carboxylic acids using a palladium acetate (B1210297) catalyst under a binary CO/CO₂ atmosphere. The pressurized CO₂ was found to suppress the thermal decomposition of the palladium catalyst, enhancing its durability and allowing for lower catalyst loading. rsc.org Similarly, palladium-catalyzed perarylation, which involves the cleavage of C-H bonds and decarboxylation, offers a direct route to highly substituted tetraarylthiophenes from simple thiophenecarboxylic acids. acs.org Adapting these advanced C-H activation and carbonylation techniques specifically for the regioselective synthesis of this compound presents a compelling research avenue.

| Methodology | Key Features | Potential Innovations | Reference |

|---|---|---|---|

| Gewald Reaction | Multicomponent, one-pot synthesis of aminothiophenes. | Microwave-assisted synthesis, solid-support versions for easier purification. | wikipedia.orgarkat-usa.orgresearchgate.net |

| Palladium-Catalyzed Carbonylation | Direct conversion of C-H bonds to carboxylic acids using CO. | Use of CO/CO₂ binary systems to improve catalyst stability and longevity. | rsc.org |

| Palladium-Catalyzed Perarylation | Creates fully substituted arylthiophenes via C-H activation and decarboxylation. | Development of regioselective versions for specific substitution patterns. | acs.org |

| Metal-Free Synthesis | Avoids metal toxicity and advances green chemistry principles. | Use of elemental sulfur or potassium sulfide (B99878) with novel organic substrates. | nih.gov |

Exploration of Unprecedented Reactivity and Catalysis

Beyond its synthesis, the inherent reactivity of the this compound scaffold is a field ripe for exploration. The electron-rich nature of the thiophene ring, combined with the directing effects of the carboxyl and methyl groups, suggests a unique chemical behavior that is yet to be fully harnessed.

A primary focus of future research will be on selective C-H bond activation . While the α-positions of thiophene are typically more reactive, recent advances have enabled the functionalization of the more challenging β-positions. rsc.org For this compound, the C-5 position is the only unsubstituted site, making it a prime target for direct functionalization reactions like arylation, halogenation, or nitration. Palladium-catalyzed 1,4-migration has emerged as a sophisticated strategy to activate these less accessible C-H bonds, opening pathways to novel molecular architectures. rsc.org

Furthermore, thiophene derivatives themselves can act as ligands or catalysts. Copper(I) thiophene-2-carboxylate, for instance, is known to catalyze Ullmann coupling reactions. wikipedia.org Future work could investigate the catalytic potential of metal complexes derived from this compound. The specific steric and electronic environment provided by the dimethyl substitution pattern could impart unique selectivity in catalytic transformations, such as asymmetric synthesis or polymerization reactions. The interaction between the thiophenic sulfur and a metal center is a key aspect that could be exploited in designing new catalytic systems for a variety of organic transformations. rug.nl

Advancements in Computational Predictions for Thiophene Carboxylic Acid Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting and understanding the behavior of molecules. For thiophene carboxylic acids, DFT calculations are crucial for elucidating electronic structure, reactivity, and spectral properties. mdpi.comnih.gov

Future computational studies will provide deeper insights into the reactivity of this compound. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is central to this effort. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comiosrjournals.org DFT studies can precisely calculate these values, allowing researchers to predict how the molecule will behave in different chemical environments and to design reactions with greater success. For example, computational models can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net

These predictive models can also accelerate the discovery of new applications. By simulating interactions with biological targets or material surfaces, computational screening can identify promising candidates for drug development or electronic materials, saving significant time and resources in the lab. For instance, DFT can be used to model the binding of thiophene derivatives to enzyme active sites or to predict the band gap of a potential organic semiconductor. nih.govsid.ir

| Parameter | Significance | Application of Prediction | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity in electrophilic substitution reactions. | mdpi.comiosrjournals.org |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity in nucleophilic substitution reactions. | mdpi.comiosrjournals.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Screening for electronic properties in materials and assessing general reactivity. | nih.govsid.ir |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution; identifies electron-rich and electron-poor regions. | Visualizing sites for intermolecular interactions and chemical attack. | nih.govresearchgate.net |

Expansion into Novel Application Domains in Material Science and Advanced Chemical Synthesis

While thiophene derivatives are well-established in pharmaceuticals and agrochemicals, the future for this compound includes exciting opportunities in material science and as a specialized building block in complex synthesis. bohrium.combeilstein-journals.org

In material science , the thiophene ring is a fundamental component of conducting polymers and organic electronics. nih.gov Polythiophenes are valued for their electrical conductivity and are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific substitution on this compound could be used to fine-tune the electronic properties, solubility, and processability of new polymers. The carboxylic acid group provides a convenient handle for polymerization or for anchoring the molecule to surfaces, such as in the fabrication of dye-sensitized solar cells or phase change materials where it can form strong hydrogen bonds and create organized structures. sid.iracs.org

As a building block , this compound offers a rigid, functionalized scaffold for creating larger, more complex molecules. Its defined stereochemistry and reactive sites make it an ideal starting point for the synthesis of targeted drugs or specialized chemicals. beilstein-journals.org The carboxylic acid can be readily converted into esters, amides, or acid chlorides, opening up a vast array of subsequent chemical transformations. wikipedia.orggoogle.com Its use in the synthesis of novel heterocyclic systems, such as thieno[2,3-b]pyridines or thieno[2,3-d]pyrimidines, remains a promising area for developing compounds with unique biological activities or material properties. arkat-usa.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Dimethylthiophene-3-carboxylic Acid?

- Methodological Answer : The compound is typically synthesized via oxidation of alkyl-substituted thiophene precursors. For example, methyl groups at the 2- and 4-positions of the thiophene ring can be oxidized to carboxylic acids using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Characterization involves verifying purity via HPLC and confirming structure using NMR (¹H/¹³C) and IR spectroscopy. Yields and reaction conditions (e.g., solvent, temperature) should be optimized based on precursor reactivity .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assign peaks for thiophene ring protons (δ 6.5–7.5 ppm) and methyl/carboxylic acid groups (δ 2.0–2.5 ppm for CH₃; δ 12–13 ppm for COOH) .

- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and S-C ring vibrations at ~650 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 170.03 (C₇H₈O₂S) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing substituents on the thiophene ring of this compound derivatives?

- Methodological Answer : Substituent introduction (e.g., halogenation, cross-coupling) requires careful optimization:

- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct bromination/chlorination at the 5-position, avoiding over-substitution by controlling stoichiometry .

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require inert atmospheres and optimized catalyst systems (e.g., Pd(PPh₃)₄) . Monitor progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc gradient).

Q. How should researchers address contradictions in spectral data when characterizing novel derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) can arise from impurities, tautomerism, or incorrect assignments. Mitigation strategies include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. What strategies are effective in mitigating undesired side reactions during functionalization of this compound?

- Methodological Answer : Side reactions (e.g., decarboxylation or ring-opening) can be minimized by:

- Protecting Groups : Temporarily block the carboxylic acid with methyl esters or tert-butyl groups during harsh reactions .

- Low-Temperature Conditions : Perform nitration or sulfonation at 0–5°C to control reactivity .

- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.